Boc-Ala-NH2
Description
Overview of Boc-Ala-NH2 as a Fundamental Building Block
This compound, chemically known as N-tert-butoxycarbonyl-L-alanine amide, is a protected amino acid derivative that serves as a valuable building block in organic synthesis. chembk.comcymitquimica.com Its structure consists of the amino acid L-alanine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is an amide (-NH2). chembk.comcymitquimica.com The Boc group is a carbamate (B1207046) that shields the amine's nucleophilicity, preventing it from participating in unwanted reactions during peptide chain elongation. organic-chemistry.org
This compound is typically a white to off-white solid. cymitquimica.com It is soluble in water or 1% acetic acid as well as organic solvents like dichloromethane (B109758) and dimethyl sulfoxide. chembk.comcymitquimica.comglpbio.combiocrick.com The stability of the Boc group under basic conditions, coupled with its straightforward removal under moderately acidic conditions (such as with trifluoroacetic acid, TFA), makes it a practical choice in many synthetic routes. wikipedia.org As a fundamental building block, this compound is frequently used in the stepwise synthesis of peptides and peptidomimetics. chemimpex.comarchivemarketresearch.com Its defined stereochemistry and protected functional groups allow for precise incorporation of an alanine (B10760859) amide residue into a target molecule.
Below is a table summarizing key physicochemical properties of this compound.
| Property | Value |
| Chemical Name | tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 188.23 g/mol |
| Appearance | Solid chembk.com |
| Solubility | Soluble in water or 1% acetic acid chembk.comglpbio.combiocrick.com |
| pKa | 11.38 ± 0.46 (Predicted) chembk.com |
| Flash Point | 161.3°C chembk.com |
| Vapor Pressure | 7.19E-05 mmHg at 25°C chembk.com |
Historical Context and Evolution of Boc-Protection in Peptide Chemistry
The development of the Boc protecting group was a watershed moment in the history of peptide chemistry. Before the advent of solid-phase peptide synthesis (SPPS), peptides were constructed in solution, a laborious and often inefficient process for longer chains. nih.gov The landscape changed dramatically in the early 1960s when R. Bruce Merrifield conceived of SPPS, a method that anchored the growing peptide to an insoluble polymer support, simplifying the purification process immensely. peptide.comnih.gov
A key element of Merrifield's initial, highly successful SPPS strategy was the use of the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. nih.gov Introduced in 1964, the Boc/benzyl (B1604629) (Bzl) protection scheme became the dominant method for decades. peptide.com In this strategy, the N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more robust, benzyl-based protecting groups on the amino acid side chains and the peptide-resin linkage remain intact. wikipedia.orgnih.gov These permanent groups are only removed at the end of the synthesis using a very strong acid, such as hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 offered a milder, orthogonal alternative. peptide.comnih.gov The Fmoc group is removed by a base (typically piperidine), while the side-chain protecting groups are acid-labile. wikipedia.orgnih.gov By the 1990s, the Fmoc/tBu strategy had largely superseded the Boc/Bzl approach for many research applications due to the harshness of the final HF cleavage step in the latter. iris-biotech.denih.gov However, Boc chemistry retains its importance, particularly for the synthesis of peptides containing base-sensitive groups and in reducing peptide aggregation during synthesis. iris-biotech.dewikipedia.org
The timeline below highlights key milestones in the evolution of peptide synthesis.
| Year | Milestone | Significance |
| 1963 | R. Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS). peptide.com | Revolutionized peptide synthesis by immobilizing the peptide on a resin, simplifying purification. peptide.com |
| 1964 | Merrifield introduces the Boc/Bzl protection scheme. peptide.com | Established the first widely adopted and robust chemical strategy for SPPS. nih.gov |
| 1967 | Sakakibara introduces Hydrogen Fluoride (HF) cleavage. peptide.com | Provided a method for cleaving the completed peptide from the resin in the Boc/Bzl strategy. nih.gov |
| 1970 | Carpino and Han introduce the base-labile Fmoc protecting group. peptide.comnih.gov | Offered a milder, orthogonal alternative to the acid-labile Boc group. nih.gov |
| 1978 | The Fmoc/tBu strategy for SPPS is developed. peptide.com | Became a widely used alternative to Boc chemistry, avoiding the need for strong acids like HF. iris-biotech.de |
| 1990s | Kent and Alewood develop the "Fast Boc" protocol. peptide.com | Improved the efficiency and speed of the Boc-SPPS methodology. |
Emerging Research Frontiers for this compound
While this compound remains a staple in traditional peptide synthesis, its utility extends into several emerging areas of chemical and pharmaceutical research. It is increasingly employed as a key building block in the design and synthesis of novel therapeutic agents and research tools. archivemarketresearch.comsigmaaldrich.com
One major frontier is the development of peptidomimetics . These are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. sigmaaldrich.com this compound and similar protected amino acid derivatives serve as foundational templates for creating these sophisticated structures. sigmaaldrich.com
In drug discovery , this compound and related compounds are used as building blocks in the creation of combinatorial libraries for high-throughput screening. chemimpex.comsigmaaldrich.com These libraries of diverse small molecules help researchers identify new drug candidates that can inhibit specific enzymes or interact with biological targets. chemimpex.comsigmaaldrich.com For instance, derivatives of Boc-alanine are used in biochemical assays to study proteases and screen for potential inhibitors. chemimpex.com
Furthermore, new synthetic methodologies are expanding the applications of this compound. Research has demonstrated its use in N-H insertion reactions with rhodium carbenoids, presenting a novel approach to synthesizing dipeptides. semanticscholar.org This method involves the direct formation of a new bond between the nitrogen of the this compound amide and a carbene carbon, offering an efficient route to more complex peptide structures. semanticscholar.org The compound is also a precursor in the synthesis of unnatural amino acids, which are incorporated into peptides to create novel functionalities, constrain peptide conformation, or enhance biological activity. sigmaaldrich.com These advanced applications highlight the continued relevance and versatility of this compound as a fundamental component in the toolkit of modern medicinal chemistry. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426725 | |
| Record name | Boc-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85642-13-3 | |
| Record name | Boc-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Boc Ala Nh2 and Its Derivatives
Classical Solution-Phase Synthesis Approaches
The synthesis of Boc-Ala-NH2 in solution phase is fundamentally a reaction between N-tert-butoxycarbonyl-L-alanine (Boc-Ala-OH) and a source of ammonia (B1221849). This process requires the activation of the carboxylic acid group of Boc-Ala-OH to facilitate nucleophilic attack by ammonia.
Strategic Considerations for Amide Bond Formation with Boc-Ala-OH and Ammonia/Amines
The central challenge in forming the amide bond between Boc-Ala-OH and ammonia or other amines is the selective activation of the carboxyl group without inducing side reactions, particularly racemization at the chiral α-carbon of alanine (B10760859). The direct reaction is thermodynamically unfavorable and requires a coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com
Several classes of coupling reagents are employed for this purpose:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are historically significant activators. peptide.comthaiscience.info They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. acs.org To mitigate the risk of racemization and the formation of an inactive N-acylurea byproduct, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always included. peptide.compeptide.com These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to racemization. sigmaaldrich.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate OBt active esters. sigmaaldrich.com They are known for their high reactivity, making them suitable for sterically hindered couplings. peptide.com
Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling agents, known for fast reaction times and low rates of epimerization. peptide.com HATU, which forms a more reactive OAt ester, is particularly favored for challenging couplings. sigmaaldrich.com
The choice of reagent depends on factors such as desired reactivity, cost, and the scale of the synthesis. For a simple substrate like Boc-Ala-OH, a standard carbodiimide (B86325)/additive approach is often sufficient.
Optimization of Reaction Conditions for Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used. | These solvents effectively dissolve the reactants and intermediates without interfering with the reaction. DMF is often preferred for its high polarity, though DCM can be advantageous for easier workup. acs.org |
| Temperature | Reactions are often initiated at 0°C and allowed to warm to room temperature. | Lowering the initial temperature helps to control the exothermic reaction and minimize potential side reactions, especially racemization. orgsyn.org |
| Stoichiometry | Near-equimolar amounts of Boc-Ala-OH, the amine, and the coupling reagent are used. | Using a slight excess of the amine or coupling reagent can drive the reaction to completion, but a large excess can complicate purification. |
| Base | A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is added. | The base neutralizes the protonated amine starting material and any acidic byproducts generated during the reaction, maintaining a favorable reaction environment. |
| Reaction Time | Typically ranges from a few hours to overnight. | Monitoring by techniques like thin-layer chromatography (TLC) is crucial to determine the point of completion and avoid degradation or side reactions from prolonged reaction times. acs.org |
Minimization of Side Reactions in Solution-Phase Amidation
Several side reactions can occur during the solution-phase synthesis of this compound, compromising yield and purity. bibliomed.org
Racemization: The chiral integrity of the alanine residue is paramount. The acidic proton on the α-carbon can be abstracted under basic conditions, especially when the carboxyl group is activated, leading to a loss of stereochemical purity. The use of additives like HOBt or HOAt is the primary strategy to suppress this side reaction. peptide.com
N-acylurea Formation: When using carbodiimides like DCC without an additive, the reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming the activated amino acid. acs.org
Diketopiperazine Formation: While not an issue for the synthesis of this compound itself, if a dipeptide is being amidated, intramolecular cyclization to form a diketopiperazine can occur, especially if proline is one of the residues. peptide.com
Guanidinylation: With aminium/uronium-based coupling reagents (e.g., HBTU, HATU), a side reaction can occur where the reagent reacts directly with the amine component, leading to guanidinylation of the amine. This is often avoided by pre-activating the carboxylic acid before adding the amine. sigmaaldrich.comuniurb.it
The following table summarizes common coupling systems and associated side reactions.
Table 1: Comparison of Common Coupling Systems for Solution-Phase Amidation| Coupling System | Key Advantages | Potential Side Reactions / Drawbacks |
|---|---|---|
| DCC/HOBt | Cost-effective and widely used. | N-acylurea formation; byproduct (DCU) can be difficult to remove; potential for racemization. peptide.com |
| EDC/HOBt | Water-soluble carbodiimide and byproduct, simplifying workup. nih.gov | Potential for racemization; less potent than phosphonium/aminium salts. |
| HBTU/DIPEA | High efficiency, fast reaction times. | Potential for racemization (though low); can cause guanidinylation of the amine. sigmaaldrich.com |
| HATU/DIPEA | Very high reactivity, low racemization, effective for hindered couplings. sigmaaldrich.com | Higher cost; can cause guanidinylation of the amine. |
| PyBOP/DIPEA | High reactivity, does not cause guanidinylation. | Higher cost compared to carbodiimides. sigmaaldrich.com |
Solid-Phase Peptide Synthesis (SPPS) Applications Involving this compound
In solid-phase peptide synthesis (SPPS), this compound is not typically used as a starting building block. Instead, a peptide chain is constructed on a solid support (resin) in a way that, upon final cleavage, yields a C-terminal alaninamide residue. This is a common strategy for producing peptide amides, which often exhibit enhanced stability and biological activity compared to their carboxylic acid counterparts. fluorochem.co.uknih.gov
Integration of this compound into Boc/Bzl SPPS Strategies
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach to SPPS. seplite.com In this method:
The temporary α-amino protecting group is the acid-labile Boc group, which is removed at each cycle with an acid such as trifluoroacetic acid (TFA). seplite.comgoogle.com
Semi-permanent side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based ethers, esters, or carbamates, which are stable to TFA but are removed during the final cleavage step with a strong acid like hydrofluoric acid (HF). seplite.comlifetein.com
To generate a peptide ending with -Ala-NH2, the synthesis begins by coupling Boc-Ala-OH to a specialized resin that possesses a linker designed to release a C-terminal amide upon cleavage. The subsequent amino acids are then coupled sequentially to the N-terminus of the resin-bound alanine. After each coupling step, the Boc group is removed with TFA, and the next Boc-protected amino acid is added until the desired sequence is complete. The final step involves treating the resin with a strong acid (e.g., HF) to simultaneously cleave the peptide from the resin support and remove all side-chain protecting groups, yielding the final peptide amide. chempep.com
Resin Selection and Loading for C-Terminal Amidation
The choice of resin is critical for obtaining a C-terminal amide. For Boc/Bzl SPPS, resins with an amine-functionalized linker are required. chempep.com
Table 2: Common Resins for C-Terminal Amide Synthesis in Boc-SPPS
| Resin | Full Name | Cleavage Condition | Key Features |
|---|---|---|---|
| MBHA Resin | p-Methylbenzhydrylamine Resin | Strong acid (e.g., HF) | The most common and robust resin for peptide amide synthesis via Boc-SPPS. It provides good stability during synthesis and clean cleavage. chempep.comchempep.com |
| BHA Resin | Benzhydrylamine Resin | Strong acid (e.g., HF) | An earlier version of the amide-producing resin. The linker is slightly more acid-labile than MBHA, which can lead to some premature peptide loss during repeated TFA deprotection steps. chempep.com |
| PAM Resin | Phenylacetamidomethyl Resin | Strong acid (e.g., HF) | While primarily used for C-terminal acids, it can be coupled to an aminomethyl resin to create a support for peptide amides with enhanced stability compared to BHA. chempep.comseplite.com |
The process of loading the first amino acid, Boc-Ala-OH, onto an MBHA or BHA resin involves a standard amide bond formation. The free amine group on the resin acts as the nucleophile.
Loading Procedure:
The resin is swelled in a suitable solvent like DCM or DMF.
Boc-Ala-OH is pre-activated in solution using a coupling reagent (e.g., DCC/HOBt or HBTU). peptide.com
The activated Boc-Ala-OH solution is added to the swollen resin.
The reaction is allowed to proceed for several hours until coupling is complete, which can be monitored by a qualitative test for free amines (e.g., the Kaiser test). peptide.com
Any unreacted amine groups on the resin are often "capped" by acetylation with a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences in the subsequent steps. chempep.com
Once the first residue is successfully loaded, the resin is ready for the sequential addition of further amino acids according to the standard Boc-SPPS cycle. lifetein.com
Table of Compounds
| Abbreviation / Common Name | Full Chemical Name |
| This compound | N-tert-butoxycarbonyl-L-alaninamide |
| Boc-Ala-OH | N-tert-butoxycarbonyl-L-alanine |
| BHA | Benzhydrylamine |
| Boc | tert-butoxycarbonyl |
| Bzl | Benzyl |
| DCC | Dicyclohexylcarbodiimide |
| DCM | Dichloromethane |
| DIC | Diisopropylcarbodiimide |
| DIPEA | Diisopropylethylamine |
| DMF | N,N-dimethylformamide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HF | Hydrofluoric acid |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| HOBt | 1-Hydroxybenzotriazole |
| MBHA | p-Methylbenzhydrylamine |
| NMM | N-methylmorpholine |
| PAM | Phenylacetamidomethyl |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TFA | Trifluoroacetic acid |
| TLC | Thin-layer chromatography |
Coupling Reagents and Additives for Efficient this compound Incorporation
The efficient incorporation of this compound or Boc-Ala onto a solid support or a growing peptide chain is crucial for the successful synthesis of the target peptide. This process relies on the activation of the carboxylic acid group of the incoming amino acid, which then reacts with the free amino group on the resin or peptide chain. A variety of coupling reagents and additives have been developed to facilitate this reaction, ensuring high yields and minimizing side reactions such as racemization. bachem.comcreative-peptides.com
Commonly employed coupling reagents can be broadly categorized into carbodiimides and onium salts (phosphonium and aminium). bachem.com
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), have been historically significant in peptide synthesis. They react with the carboxyl group of the Boc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the desired peptide bond. bachem.com However, this intermediate is also prone to rearranging into an unreactive N-acylurea, which can terminate the peptide chain. bachem.com To mitigate this and other side reactions, carbodiimides are almost always used in conjunction with additives. bachem.com
Onium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling reagents that generate active esters in situ. peptide.comdu.ac.in These reagents generally lead to faster and more complete coupling reactions with a lower incidence of racemization compared to carbodiimides alone. creative-peptides.compeptide.com HATU, in particular, is noted for its high reactivity and is often preferred for difficult couplings. peptide.com
Additives play a critical role in enhancing the efficiency of the coupling reaction and, most importantly, in suppressing racemization. The most widely used additives are 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt). bachem.comuniurb.it These additives react with the O-acylisourea intermediate (in the case of carbodiimides) or are incorporated into the onium salt structure to form active esters. These active esters are more stable than the O-acylisourea intermediate, which reduces the risk of N-acylurea formation, and are less prone to racemization. creative-peptides.com HOAt is generally considered to be more effective than HOBt in preventing racemization, especially in challenging coupling steps. uniurb.it
Below is an interactive table summarizing common coupling reagents and additives used for the incorporation of Boc-protected amino acids.
| Reagent Type | Examples | Primary Function | Common Additives |
| Carbodiimides | DCC, DIC, EDC | Formation of O-acylisourea intermediate | HOBt, HOAt |
| Onium Salts | HBTU, HATU, PyBOP | In situ formation of active esters | HOBt, HOAt (often integral) |
A standard protocol for coupling a Boc-amino acid using DIC and HOBt would involve dissolving the Boc-amino acid and HOBt in a suitable solvent like dimethylformamide (DMF), adding this solution to the resin, followed by the addition of DIC. peptide.com The reaction progress is typically monitored using a qualitative test, such as the ninhydrin (B49086) test, to confirm the completion of the coupling. peptide.com
Deprotection Strategies for Boc-Groups in SPPS
The Boc protecting group is classified as an acid-labile protecting group, meaning it is removed under acidic conditions. peptide.com The most common reagent used for the deprotection of the Boc group in SPPS is trifluoroacetic acid (TFA). peptide.comchempep.com A solution of TFA in a solvent such as dichloromethane (DCM) is typically used. chempep.com The concentration of TFA can vary, with 50% TFA in DCM being a common choice. chempep.com The deprotection reaction is generally rapid, often completed within 30 minutes at room temperature. wordpress.com
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the cleavage of the tert-butyl-oxygen bond to release the free amine as a trifluoroacetate (B77799) salt, along with isobutylene (B52900) and carbon dioxide as byproducts.
While TFA is highly effective, its repeated use throughout the synthesis of a long peptide can lead to the gradual cleavage of some acid-labile side-chain protecting groups or the peptide from the resin, especially when using highly acid-sensitive resins. chempep.com Furthermore, the tert-butyl cation generated during deprotection can lead to side reactions, particularly the alkylation of sensitive amino acid residues like tryptophan and methionine. acs.org To prevent these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) and water are often included in the cleavage cocktail. acs.org
Given the potential drawbacks of strong acid deprotection, alternative, milder methods have been explored. One such alternative is the use of dilute hydrochloric acid (HCl) in fluoro alcohols like hexafluoroisopropanol or trifluoroethanol. acs.org This method has been shown to cleanly and rapidly remove Boc groups and other acid-labile protecting groups. acs.org Another approach involves the use of greener solvents to replace DCM, such as propylene (B89431) carbonate, which has been shown to be effective for both coupling and deprotection reactions in Boc-strategy SPPS. researchgate.net
The following table outlines common deprotection reagents for the Boc group.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM | Fast and efficient | Can cause side reactions and premature cleavage |
| Hydrochloric Acid (HCl) | 0.1 N in fluoro alcohol | Milder alternative to TFA | Solvent choice is critical |
Cleavage from Solid Support to Yield Amidated Peptides
The final step in the solid-phase synthesis of a C-terminally amidated peptide is the cleavage of the peptide from the solid support, along with the simultaneous removal of any remaining side-chain protecting groups. The choice of resin and cleavage cocktail is critical to obtaining the desired amidated peptide.
For the synthesis of peptide amides using Boc-chemistry, the most commonly used resin is the 4-methylbenzhydrylamine (B1223480) (MBHA) resin. chempep.compeptide.com The linkage between the peptide and the MBHA resin is an amide bond that is labile to strong acids. peptide.com
The most common and effective reagent for cleaving peptides from MBHA resin is anhydrous hydrogen fluoride (B91410) (HF). nih.govnih.govresearchgate.net The cleavage is typically performed at 0°C for about an hour. wordpress.com Due to the highly reactive carbocations generated from the cleavage of side-chain protecting groups, a scavenger cocktail is essential to prevent side reactions. wordpress.comnih.gov A common scavenger mixture includes anisole, which traps carbocations. wordpress.com For peptides containing sensitive residues, a "low-high" HF cleavage procedure may be employed. wordpress.com This involves an initial treatment with a lower concentration of HF in dimethyl sulfide (B99878) (DMS) to remove most of the side-chain protecting groups via an SN2 mechanism, followed by a standard high concentration HF treatment to cleave the peptide from the resin. wordpress.com
Due to the hazardous nature of HF, which requires specialized equipment, alternative cleavage reagents have been developed. These include trifluoromethanesulfonic acid (TFMSA) and hydrogen bromide (HBr) in TFA. chempep.compeptide.comnih.govresearchgate.net These reagents can also effectively cleave peptides from MBHA resin, although they may also require specific scavenger cocktails and optimized reaction conditions. peptide.comresearchgate.net
For some specialized applications, peptides can be cleaved from resins like HMBA-MBHA via ammonolysis to directly yield the peptide amide. peptide.com This involves treating the resin with a solution of ammonia in methanol. peptide.com
The table below summarizes common cleavage methods for obtaining amidated peptides.
| Resin Type | Cleavage Reagent | Typical Conditions | Key Considerations |
| MBHA | Anhydrous Hydrogen Fluoride (HF) | 0°C, 1 hour, with scavengers | Highly effective but hazardous |
| MBHA | Trifluoromethanesulfonic Acid (TFMSA) | Room temperature, with scavengers | Alternative to HF, less volatile |
| MBHA | Hydrogen Bromide (HBr) in TFA | Room temperature, with scavengers | Alternative to HF |
| HMBA-MBHA | Ammonia in Methanol | Room temperature, 16 hours | Direct ammonolysis to yield amide |
Enzymatic Synthesis Pathways of this compound Containing Peptides
Enzymatic peptide synthesis offers a green and highly selective alternative to traditional chemical methods. unibo.itnih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. nih.gov
Protease-Mediated Amide Bond Formation with this compound as a Substrate
In protease-mediated peptide synthesis, an N-protected amino acid or peptide (the acyl donor) reacts with an amino acid or peptide with a free amino group (the nucleophile) to form a new peptide bond. This compound can potentially act as a nucleophile in such reactions. More commonly, a Boc-protected amino acid, such as Boc-Ala-OH or an activated ester thereof, would serve as the acyl donor.
Several proteases have been utilized for peptide synthesis, with serine proteases like subtilisin and metalloproteases like thermolysin being prominent examples. nih.govresearchgate.net The substrate specificity of the enzyme is a key determinant of its utility.
Thermolysin exhibits a preference for hydrophobic amino acid residues at the P1' position (the amino acid contributing the amino group). nih.gov While alanine is not strongly hydrophobic, thermolysin has been shown to catalyze the synthesis of peptides involving alanine. pnas.org The enzyme also shows a preference for a hydrophobic L-amino acid as the carbonyl donor. nih.gov
Subtilisin is another serine protease with broad substrate specificity that has been successfully used in peptide synthesis, including in organic solvents to shift the reaction equilibrium towards synthesis. nih.govresearchgate.net It has been used to synthesize various peptide amides from their corresponding methyl esters via ammonolysis. researchgate.net
While specific examples of this compound as a direct substrate are not extensively documented in broad searches, the principles of enzymatic peptide synthesis suggest its feasibility as a nucleophilic component, particularly with enzymes that have a broad specificity for the P1' position.
Enzyme Specificity and Reaction Equilibrium Control
The success of enzymatic peptide synthesis hinges on two critical factors: the specificity of the enzyme and the control of the reaction equilibrium. nih.gov
Enzyme Specificity: Proteases exhibit specificity for the amino acid residues at and around the scissile peptide bond. This specificity, which is a disadvantage in protein degradation, becomes an advantage in synthesis as it allows for the formation of specific peptide bonds without the need for extensive side-chain protection. nih.gov For example, thermolysin's preference for hydrophobic residues at the P1' position dictates the types of peptide bonds it can efficiently form. nih.gov
Reaction Equilibrium Control: In aqueous environments, the thermodynamic equilibrium of a protease-catalyzed reaction favors hydrolysis over synthesis. nih.gov To drive the reaction towards peptide bond formation, the equilibrium must be shifted. This can be achieved through several strategies:
Use of Organic Solvents: By reducing the water content in the reaction medium through the addition of organic co-solvents, the equilibrium can be shifted towards synthesis. nih.gov The choice of solvent is crucial as it must maintain the enzyme's activity.
Product Precipitation: If the synthesized peptide is insoluble in the reaction medium, its precipitation will drive the equilibrium towards further synthesis.
Kinetically Controlled Synthesis: This approach uses an activated ester of the acyl donor. The enzyme catalyzes the rapid aminolysis of the ester, which is much faster than the subsequent hydrolysis of the newly formed peptide bond. This allows for the accumulation of the peptide product in high yields before it can be hydrolyzed. nih.gov
The pH of the reaction medium is another critical parameter that influences both the activity of the enzyme and the ionization state of the substrates, thereby affecting the reaction rate and equilibrium. nih.gov
Biocatalytic Approaches for Enhanced Selectivity and Green Chemistry
Biocatalysis is a cornerstone of green chemistry, offering processes that are often more sustainable and environmentally friendly than traditional chemical methods. researchgate.netunibo.it In the context of peptide synthesis, biocatalytic approaches provide several advantages:
High Selectivity: Enzymes are highly chemo-, regio-, and stereoselective, which often eliminates the need for complex protection and deprotection schemes for side chains, reducing the number of synthetic steps and waste generation. nih.gov
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions or with co-solvents under mild conditions of temperature and pH, which reduces energy consumption and the use of harsh reagents.
Reduced Waste: The high selectivity of enzymes leads to fewer byproducts, simplifying purification and reducing waste.
To further enhance the sustainability and efficiency of biocatalytic peptide synthesis, several strategies are employed:
Solvent Engineering: The use of "green" solvents, such as ionic liquids or deep eutectic solvents, in enzymatic reactions is an active area of research. These solvents can enhance enzyme stability and activity while being more environmentally benign than traditional organic solvents.
Mechanochemistry: Performing enzymatic reactions in a ball mill, a technique known as mechanochemistry, can enable solvent-free or low-solvent peptide synthesis, significantly improving the green credentials of the process. sci-hub.se
These biocatalytic approaches are being increasingly applied to the synthesis of a wide range of peptides, and their application to the synthesis of peptides containing this compound would align with the principles of green and sustainable chemistry. unibo.it
Novel Synthetic Approaches and Derivatizations
The synthesis of this compound and its derivatives has been an area of active research, leading to the development of innovative methodologies that offer improved efficiency, stereoselectivity, and the ability to incorporate this motif into complex molecular structures. These advancements are crucial for expanding the applications of this compound in various fields, including medicinal chemistry and materials science.
Stereoselective Synthesis of this compound Related Chiral Amines
The enantioselective synthesis of chiral amines is of paramount importance due to the prevalence of this functional group in pharmaceuticals and natural products. While direct stereoselective routes to this compound itself are based on the use of chiral starting materials (L- or D-alanine), significant progress has been made in the asymmetric synthesis of related chiral amines, which can be conceptually extended to derivatives of this compound.
One prominent strategy involves the use of enzymes, such as ω-transaminases (ω-TA), for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov For instance, (S)-specific ω-transaminase from Vibrio fluvialis JS17 has been successfully employed in the synthesis of chiral amines with high enantiomeric excess (>99%). nih.gov This biocatalytic approach, which utilizes an amino donor like L-alanine, offers a green and highly selective alternative to traditional chemical methods. The reaction conditions, such as pH and the removal of inhibitory byproducts, are critical for achieving high conversion yields. nih.gov
Another powerful approach is the asymmetric allylation of imines, catalyzed by chiral organocatalysts, which provides access to homoallylic amines—versatile intermediates in the synthesis of various nitrogen-containing compounds. nih.gov Chiral 3,3'-diaryl-BINOL derivatives have been shown to be effective catalysts for the allylation of a wide range of N-acylimines, affording products with high enantioselectivities (90–99% ee). nih.gov
Furthermore, the development of chiral reagents and auxiliaries, such as tert-butanesulfinamide, has revolutionized the asymmetric synthesis of a broad spectrum of amines. yale.edu This reagent has been widely adopted in both academic and industrial settings for the preparation of chiral amines with high stereopurity. yale.edu These methodologies provide a robust toolkit for the stereoselective synthesis of chiral amines that are structurally related to this compound, paving the way for the creation of novel and stereochemically defined derivatives.
One-Pot Reactions for Protected Diamines using Boc-Protection
One-pot reactions have emerged as a powerful tool in organic synthesis, offering increased efficiency by reducing the number of workup and purification steps. In the context of Boc-protected compounds, several elegant one-pot procedures have been developed for the synthesis of protected diamines and related structures.
A notable example is the one-pot tandem direct reductive amination/N-Boc protection of aldehydes with primary amines. nih.gov This method utilizes a (Boc)2O/sodium triacetoxyborohydride (B8407120) (STAB) system to efficiently and selectively produce N-Boc protected secondary amines in excellent yields. nih.govfao.orgresearchgate.net The procedure is versatile and has been successfully applied to a variety of substrates, even in cases where the product is prone to intramolecular lactamization. nih.gov
Another significant development is the selective mono-Boc protection of diamines. A facile route involves the sequential addition of one equivalent of hydrochloric acid (HCl) and one equivalent of di-tert-butyl dicarbonate (B1257347) ((BOC)2O) to a symmetrical or unsymmetrical diamine. tandfonline.com This method allows for the differentiation of the two amino groups, with one being protected as its HCl salt while the other is free to react with (BOC)2O. This approach is cost-effective and applicable to large-scale synthesis without the need for tedious chromatographic purification. tandfonline.com A similar one-pot protocol using Me3SiCl or SOCl2 as the HCl source has also been reported for the selective mono-Boc protection of a range of diamines. researchgate.netjmcs.org.mxscielo.org.mx
These one-pot methodologies offer significant advantages in terms of operational simplicity, time, and resource efficiency for the synthesis of Boc-protected diamines and related building blocks.
Table 1: One-Pot Synthesis of Mono-Boc-Protected Diamines
| Diamine Substrate | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylenediamine | HCl, (BOC)2O | MeOH/H2O | 87 | tandfonline.com |
| 1,3-Diaminopropane | HCl, (BOC)2O | MeOH/H2O | 85 | tandfonline.com |
| 1,4-Diaminobutane | HCl, (BOC)2O | MeOH/H2O | 65 | tandfonline.com |
| 1,6-Diaminohexane | HCl, (BOC)2O | MeOH/H2O | 78 | tandfonline.com |
Incorporation into Complex Molecular Architectures
This compound and its derivatives serve as valuable building blocks for the construction of more complex molecular architectures, including macrocycles and peptide-based structures. The Boc protecting group is instrumental in these syntheses, allowing for the controlled and sequential formation of amide bonds.
The diversity-oriented synthesis of macrocycles often employs Boc-protected amino acids as key components. cam.ac.uk For example, a strategy involving the coupling of azido-amines with Boc-protected amino acids, followed by reaction with alkyne-acids, generates linear precursors primed for macrocyclization. This iterative approach allows for the generation of a library of macrocycles with high skeletal diversity. cam.ac.uk Another approach utilizes the Ugi four-component reaction for a rapid, two-step synthesis of artificial macrocycles of various ring sizes (8-19 membered). nih.gov In this strategy, mono-Boc protected diamines can be used to generate α,ω-N-Boc amino carboxylic acids as precursors. nih.gov
Furthermore, this compound can be incorporated into peptide-based polymers and other supramolecular structures. The ability of Boc-protected amino acids to participate in standard peptide coupling reactions makes them ideal for the synthesis of well-defined oligomers and polymers. nih.gov These complex architectures are of interest for their potential applications in drug delivery, biomaterials, and catalysis. The synthesis of these molecules often relies on the robust and well-established methods of solid-phase peptide synthesis (SPPS), where the Boc group plays a crucial role in protecting the N-terminus during chain elongation. peptide.commasterorganicchemistry.com
The versatility of this compound as a synthetic building block, combined with modern synthetic methodologies, enables the construction of a wide array of complex and functionally diverse molecular architectures.
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of Boc-Ala-NH2 and its derivatives, offering a non-destructive means to probe the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet around 1.4 ppm. The methyl protons of the alanine (B10760859) residue resonate as a doublet, while the α-proton appears as a quartet due to coupling with the methyl protons. The protons of the primary amide group (-NH2) and the urethane (B1682113) N-H proton also show distinct signals. The successful deprotection of the Boc group can be confirmed by the disappearance of the signal at approximately 1.42 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in a unique chemical environment. Key resonances include those for the carbonyl carbons of the amide and the Boc group, the quaternary carbon of the Boc group, and the carbons of the alanine backbone. For instance, in a derivative, N-Boc-L-alanine-OMe, the carbonyl carbon of the Boc group and the ester carbonyl show distinct chemical shifts. researchgate.net The chemical shifts of carbonyl carbons can be influenced by solvent polarity and hydrogen bonding. researchgate.net
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for Boc-protected alanine derivatives.
| Atom | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
| Boc (CH₃)₃ | ~1.4 (singlet) | ~28.4 |
| Ala CH₃ | ~1.2-1.4 (doublet) | ~18.3 |
| Ala α-CH | ~4.0-4.5 (quartet/multiplet) | ~48.1-55.5 |
| Boc C=O | - | ~155.4 |
| Amide/Ester C=O | - | ~170.8-172.8 |
| Boc C(CH₃)₃ | - | ~80.1 |
| Note: Exact chemical shifts can vary depending on the solvent and the specific derivative. researchgate.netrsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key vibrational bands for this compound include:
N-H Stretching: Primary amines and amides show N-H stretching vibrations typically in the region of 3200-3500 cm⁻¹. Primary amines exhibit two bands in this region. wpmucdn.com
C=O Stretching: The carbonyl (C=O) groups of the Boc protecting group and the primary amide give rise to strong absorption bands. The Boc carbonyl stretch is often observed around 1680-1745 cm⁻¹. The amide I band (primarily C=O stretch) is typically found between 1590-1715 cm⁻¹. acs.org
N-H Bending: The N-H bending vibration of the amide group (Amide II band) appears around 1510–1650 cm⁻¹. wpmucdn.comacs.org
C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
The presence and position of these bands provide confirmatory evidence for the structure of this compound. For example, the presence of a carbonyl peak from the Boc moiety is a key identifier. researchgate.net
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring the progress of reactions, such as peptide synthesis. umich.edu Purity levels of ≥98.0% are often confirmed by HPLC analysis. ruifuchemical.comtcichemicals.com
In a typical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). rsc.org The compound is detected by its UV absorbance, commonly at 214 nm. rsc.org The retention time of the compound is a characteristic feature under specific chromatographic conditions. By comparing the peak area of this compound to the areas of any impurity peaks, its purity can be accurately quantified.
HPLC is also invaluable for reaction monitoring. For instance, during peptide synthesis, small aliquots of the reaction mixture can be periodically analyzed to track the consumption of starting materials and the formation of the desired product. umich.eduthieme-connect.de This allows for the optimization of reaction conditions and determination of the reaction endpoint.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Product Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is highly effective for analyzing volatile intermediates or byproducts that may be present in a sample. mdpi.com It can also be used to characterize N-Boc-protected dipeptides. rsc.org The technique is also useful for monitoring the removal of protecting groups. mdpi.com
In a GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each component. This allows for both qualitative identification and quantitative analysis.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.gov The molecular formula of this compound is C₈H₁₆N₂O₃, corresponding to a molecular weight of 188.22 g/mol . nih.gov
In techniques like Electrospray Ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion, which would be observed at a mass-to-charge ratio (m/z) of approximately 189.12. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation. The resulting fragmentation pattern provides valuable structural information. For amides, a common fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu For amines, α-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.orglibretexts.org The fragmentation of protonated alanine, for example, can yield dominant fragments at m/z 44 and 29. nih.gov Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
On-Resin Monitoring in Solid-Phase Synthesis
In-situ Spectroscopic Techniques (e.g., DRIFTS) for Real-time Monitoring
In-situ (in the reaction vessel) spectroscopic techniques offer a powerful, non-invasive approach to monitor the chemical changes occurring on the resin surface in real-time. Among these, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has emerged as a valuable tool for the on-bead monitoring of solid-phase reactions. researchgate.netirdg.org
DRIFTS is a method adapted from standard infrared (IR) spectroscopy for analyzing powdered or rough-surfaced solid samples. irdg.org In the context of SPPS, an IR beam is directed onto the peptide-resin sample. The diffusely scattered light, which carries vibrational information about the chemical bonds present in the sample, is collected and analyzed. This allows for the direct observation of the appearance or disappearance of specific functional groups involved in the coupling and deprotection steps.
For the synthesis of a peptide involving Boc-Ala-NH₂, DRIFTS can monitor key transformations:
Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group from the alanine residue exposes a new primary amine. This can be observed in the IR spectrum by changes in the carbonyl (C=O) stretching region of the Boc group (around 1700-1760 cm⁻¹) and the appearance of N-H vibrational bands of the newly formed free amine.
Coupling: The subsequent coupling of the next amino acid can be monitored by observing the disappearance of the free amine's characteristic peaks and the appearance of new amide bond peaks (Amide I and Amide II bands), confirming the formation of the peptide bond. irdg.org
The primary advantages of using DRIFTS for reaction monitoring include its non-destructive nature, minimal sample preparation, and rapid analysis time. researchgate.net This makes it suitable for high-throughput synthesis and automation, providing real-time feedback on reaction kinetics and completion. researchgate.netirdg.org
Qualitative and Quantitative Assays for Monitoring Free Amine Groups
A variety of qualitative and quantitative colorimetric assays have been developed to detect the presence or absence of free primary and secondary amines on the resin support. ias.ac.in These tests are crucial for verifying the completion of two key stages in the synthesis of Boc-Ala-NH₂: the complete removal of the Boc protecting group (which should result in a positive test for free amines) and the completion of the subsequent coupling reaction (which should result in a negative test). chempep.compeptide.com These are typically destructive tests performed on a small number of resin beads removed from the main reaction vessel. researchgate.net
Ninhydrin (B49086) (Kaiser) Test: The most widely used method for detecting primary amines in SPPS is the ninhydrin test, first adapted for this purpose by Kaiser et al. google.compeptide.com The test is renowned for its high sensitivity. chempep.com When resin beads with free primary amino groups (such as the deprotected N-terminus of alanine) are heated with a solution of ninhydrin in the presence of pyridine (B92270) and phenol (B47542), a characteristic deep blue or purple color (Ruhemann's purple) is produced. chempep.comthermofisher.com A negative result, indicating the absence of free primary amines (i.e., a successful coupling step has consumed all available amines), is indicated by the resin beads remaining colorless or yellowish. chempep.comescholarship.org
The ninhydrin test can be used both qualitatively and quantitatively. ias.ac.inthermofisher.com In a quantitative application, the colored compound can be eluted from the resin and its absorbance measured spectrophotometrically to determine the concentration of unreacted amino groups, thereby calculating the efficiency of a coupling reaction. chempep.comthermofisher.com When using the Boc protection strategy, a quantitative ninhydrin test is often employed to confirm the complete cleavage of the Boc group. ekb.eg
Other Qualitative Tests: While the ninhydrin test is highly effective for primary amines like alanine, other tests are also used, sometimes as complementary checks or for specific situations (e.g., coupling to a secondary amine like proline). peptide.comumich.edu
Chloranil Test: This test can be used for both primary and secondary amines. A positive result, indicating the presence of free amines, is shown by the development of a blue or green color on the resin beads. umich.eduknepublishing.com
Trinitrobenzenesulfonic Acid (TNBS) Test: This assay is sensitive for primary amines and produces an orange-red color on the beads in a positive test. chempep.comgoogle.com
Bromophenol Blue Test: This method functions as an acid-base indicator test. The indicator is deprotonated by free amino groups on the resin, resulting in a distinct color change to deep blue, providing both qualitative and quantitative monitoring capabilities. 5z.com
The following table summarizes the common colorimetric tests used for monitoring free amine groups during the solid-phase synthesis of peptides like Boc-Ala-NH₂.
| Test Name | Target Amine | Positive Result (Free Amine Present) | Negative Result (No Free Amine) | Reference |
| Ninhydrin (Kaiser) Test | Primary | Intense Blue/Purple | Colorless/Yellow | peptide.comescholarship.org |
| Chloranil Test | Primary & Secondary | Blue/Green | Colorless/Yellowish | peptide.comumich.edu |
| TNBS Test | Primary | Orange/Red | Colorless/Yellowish | chempep.comgoogle.com |
| Bromophenol Blue Test | Primary & Secondary | Deep Blue | Yellow/Yellow-Orange | 5z.com |
Applications of Boc Ala Nh2 in Advanced Research Fields
Peptide and Peptidomimetic Chemistry
The unique structural attributes of Boc-Ala-NH2 render it an invaluable asset in the field of peptide and peptidomimetic chemistry. vulcanchem.comsmolecule.com The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acid, allowing for precise control during the stepwise construction of peptide chains. smolecule.com This characteristic, combined with the C-terminal amide, positions this compound as a key player in the synthesis of a diverse array of peptide-based molecules.
Synthesis of C-Terminal Amidated Peptides and Peptide Fragments
This compound is instrumental in the synthesis of C-terminal amidated peptides and peptide fragments, which are of significant interest due to their prevalence in a wide range of biologically active molecules. ias.ac.insid.ir Many peptide hormones and neurotransmitters possess a C-terminal amide, which often confers enhanced stability against enzymatic degradation and can be crucial for biological activity. researchgate.net
One of the primary methods for preparing C-terminal peptide amides is through solid-phase peptide synthesis (SPPS) utilizing a resin that, upon cleavage, yields the amidated C-terminus. core.ac.uk this compound can be effectively used in conjunction with such resins. Alternatively, solution-phase methods can be employed where this compound serves as a key intermediate. sid.ir
A notable strategy involves the use of photolytically removable anchoring linkages on a polymeric support. core.ac.ukias.ac.in In this approach, a Boc-protected amino acid is coupled to the resin, and subsequent chain elongation is performed. The final peptide amide is then cleaved from the resin under neutral conditions using photolysis, which preserves sensitive protecting groups on the peptide side chains. core.ac.ukias.ac.in For instance, the synthesis of peptide fragments like Boc-Leu-Ala-Gly-Val-NH2 has been successfully demonstrated using this technique. core.ac.ukias.ac.in
Another efficient method for the amidation of C-terminal peptides involves the use of ammonium (B1175870) chloride in the presence of a coupling reagent like TBTU. sid.ir This strategy has been applied to the synthesis of enkephalin derivatives, where a protected peptide is first assembled and then amidated at the C-terminus. sid.ir
The synthesis of protected peptide fragments is also a critical aspect of convergent peptide synthesis, where smaller, protected fragments are synthesized and then coupled together to form a larger peptide. google.comlsu.edu this compound can be a component of such fragments, for example, in the synthesis of melanocortin analogs. google.com
Table 2: Examples of C-Terminal Amidated Peptide Fragments Synthesized Using Boc-Protected Amino Acids
| Peptide Fragment | Synthetic Method | Reference |
| Boc-Pro-Val-NH2 | Solid-phase synthesis with photolytic cleavage | core.ac.ukias.ac.in |
| Boc-Gly-Phe-Pro-NH2 | Solid-phase synthesis with photolytic cleavage | core.ac.ukias.ac.in |
| Boc-Leu-Ala-Gly-Val-NH2 | Solid-phase synthesis with photolytic cleavage | core.ac.ukias.ac.in |
| [Ala15]-GRF(1-29)-NH2 | Stepwise solid-phase synthesis using BOP reagent | nih.gov |
These examples underscore the utility of Boc-protected amino acid amides, including this compound, in accessing a diverse range of C-terminal amidated peptides with significant biological and research applications.
Design and Synthesis of Peptide Mimetics Utilizing this compound
This compound is a valuable starting material in the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. vulcanchem.comjocpr.com Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. jocpr.comupc.edu The modifications in peptidomimetics can involve alterations to the peptide backbone or the incorporation of unnatural amino acids. jocpr.com
The use of this compound provides a scaffold that can be chemically modified to introduce non-natural structural elements. For instance, it can serve as a template for creating molecules that retain the key pharmacophoric features of a peptide while having a more drug-like character. vulcanchem.com
A key strategy in the development of peptidomimetics is the incorporation of unnatural amino acids, which can confer unique structural and functional properties. nih.govcpcscientific.com this compound can be a precursor in synthetic routes that lead to the creation of peptide chains containing these non-proteinogenic residues. researchgate.net Unnatural amino acids can introduce conformational constraints, enhance binding affinity, and increase resistance to enzymatic degradation. cpcscientific.com
The synthesis of peptidomimetics often involves multi-step chemical transformations. For example, a study on the synthesis of amino acid derivatives of adamantane (B196018) utilized Boc-Ala-OH, a closely related compound to this compound, in coupling reactions with amantadine (B194251) and rimantadine. researchgate.net This highlights the general utility of Boc-protected amino acids in constructing complex molecular architectures.
Furthermore, modifications to the peptide backbone are a common approach to creating peptidomimetics. jocpr.com These can include the introduction of N-alkylated amino acids, β-amino acids, or other amide bond surrogates. researchgate.net While direct examples involving this compound in all these modifications are not extensively detailed in the provided context, its role as a protected building block makes it a logical starting point for syntheses that incorporate such changes. The Boc protecting group is compatible with a variety of coupling conditions used to introduce these modified residues. peptide.com
The versatility of Boc-protected amino acids allows for their use in creating diverse peptidomimetic libraries for screening and drug discovery purposes. cpcscientific.com
A primary goal in designing peptidomimetics is to enhance their stability against proteolytic degradation and improve their bioavailability. jocpr.comupc.edu Several chemical strategies are employed to achieve this, and this compound can be an integral part of the synthetic schemes for these modified peptides.
One common approach is the introduction of D-amino acids, which are not recognized by most proteases. acs.org The use of Boc-D-Ala-NH2, the D-isomer of this compound, is a direct application of this strategy. Another method is N-methylation of the peptide bond, which can prevent enzymatic cleavage. researchgate.net While a direct example of N-methylating this compound is not provided, the synthesis of N-methylated peptides often starts with protected amino acid precursors.
Cyclization is another powerful strategy to improve peptide stability and bioavailability. upc.edu Cyclic peptides are less susceptible to exopeptidases and often have a more constrained conformation, which can lead to higher receptor affinity and selectivity. upc.edu The synthesis of cyclic peptides can be achieved through various methods, including head-to-tail cyclization or side-chain to side-chain cyclization. upc.edu While not directly starting from this compound, the linear precursors to these cyclic peptides are often assembled using Boc or Fmoc solid-phase peptide synthesis. uu.nl
The incorporation of unnatural amino acids, as discussed previously, also contributes significantly to enhanced stability. cpcscientific.com For example, β-amino acids and Cα,α-dialkylated amino acids are known to be helicogenic and can stabilize specific secondary structures, which can protect against proteolysis. upc.edu
Table 3: Strategies to Enhance Peptidomimetic Stability and Bioavailability
| Strategy | Description | Example |
| Incorporation of D-amino acids | Replaces L-amino acids with their D-isomers to resist proteolysis. | Use of Boc-D-Ala-NH2 in peptide synthesis. |
| N-methylation | Methylation of the amide nitrogen in the peptide backbone to block protease action. | Ac-Ala-Phe-Ala-NH2 with a methylated Ala-Phe bond. researchgate.net |
| Cyclization | Formation of a cyclic structure to reduce flexibility and prevent degradation by exopeptidases. | Head-to-tail or side-chain cyclization of peptides. upc.edu |
| Incorporation of unnatural amino acids | Use of non-proteinogenic amino acids to introduce conformational constraints and resist enzymatic cleavage. | β-amino acids, peptoids, aza-amino acids. researchgate.net |
These strategies, often employed in combination, have proven effective in transforming peptides into more viable drug candidates. The versatility of Boc-protected amino acids like this compound makes them essential tools in the synthesis of these advanced peptidomimetics.
Medicinal Chemistry and Drug Discovery
This compound and its derivatives are increasingly recognized for their potential in medicinal chemistry and drug discovery. vulcanchem.com They serve as valuable building blocks and templates for the synthesis of novel therapeutic agents targeting a wide range of diseases. smolecule.comacs.org The incorporation of the alaninamide moiety can influence the pharmacological properties of a molecule, and the Boc protecting group facilitates its integration into more complex structures. nih.gov
Recent research has highlighted the application of alaninamide derivatives in the development of compounds with antiseizure and antinociceptive properties. acs.org In one study, a series of novel alaninamide derivatives were synthesized and showed potent and broad-spectrum activity in preclinical models of seizures, including pharmacoresistant models. acs.org The synthesis of these compounds involved the condensation of Boc-DL-alanine with various arylpiperazine derivatives, demonstrating the utility of Boc-protected alanine (B10760859) in generating libraries of potential drug candidates. acs.org
Furthermore, the structural modification of natural products with amino acids is a promising strategy to improve their therapeutic potential. nih.gov The introduction of amino acid moieties can enhance solubility, bioavailability, and biological activity while potentially reducing adverse effects. nih.gov For example, the conjugation of amino acids to natural products like glycyrrhetinic acid and podophyllotoxin (B1678966) has led to derivatives with improved cytotoxic activity against cancer cells. nih.gov While these examples may not directly use this compound, they underscore the principle of using protected amino acids as key intermediates in the synthesis of bioactive molecules.
The use of Boc-protected amino acids is also central to the development of peptidomimetics as therapeutic agents. vulcanchem.comjocpr.com By mimicking the structure of biologically active peptides, these compounds can modulate protein-protein interactions or act as enzyme inhibitors. vulcanchem.comjocpr.com For instance, peptidomimetics have been investigated for their potential in cancer therapy by inducing apoptosis in cancer cells. jocpr.com The synthesis of such peptidomimetics often relies on the coupling of protected amino acid building blocks, including those derived from this compound. jocpr.com
Development of Therapeutic Peptides and Peptide-Based Drugs
This compound is a fundamental component in the synthesis of therapeutic peptides and peptide-based drugs. chemimpex.commdpi.com The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, enabling the stepwise addition of other amino acids to construct a desired peptide sequence. This controlled synthesis is crucial for creating peptides with specific therapeutic functions. chemimpex.com
Peptide-based drugs are a growing class of therapeutics with applications in treating a wide range of diseases, including cancer, microbial infections, and metabolic disorders. mdpi.com The incorporation of alanine, and specifically its protected form this compound, can influence the structure, stability, and biological activity of the resulting peptide. smolecule.commdpi.com For instance, modifying peptide structures can enhance their resistance to enzymatic degradation, a key challenge in peptide drug development. mdpi.comnih.gov
Table 1: Examples of Peptide Synthesis Utilizing Boc-Protected Amino Acids
| Peptide Sequence | Yield (%) | Methodology |
| H-Gly-D-Ala-NH2 | 85 | Fmoc strategy |
| H-Val-D-Ala-NH2 | 78 | Solid-phase synthesis |
| H-Arg-D-Ala-NH2 | 90 | Solution-phase synthesis |
This table summarizes the yield percentages of various peptides synthesized using Boc-D-Ala-NH2 as a precursor, demonstrating the utility of Boc-protected alaninamide in peptide synthesis.
Design of Enzyme Inhibitors and Ligands
This compound and its derivatives are instrumental in the design and synthesis of enzyme inhibitors and ligands. vulcanchem.comacs.org The alanine structure can be incorporated into molecules that mimic the natural substrates of enzymes, allowing them to bind to the active site and modulate its activity. vulcanchem.com The Boc protecting group facilitates the synthesis of these complex molecules. plos.org
For example, derivatives of D-alanine have been investigated as inhibitors of D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis, making it a target for new antibacterial agents. Furthermore, the carbamate (B1207046) group in Boc-protected amino acids can participate in hydrogen bonding and offers opportunities for modifying biological properties and improving stability, which is crucial for designing effective enzyme inhibitors. acs.org The study of how these molecules interact with enzymes provides valuable insights for developing new drugs. vulcanchem.com
Applications in Anticancer Research
In the field of anticancer research, this compound serves as a building block for creating peptides and other molecules with potential therapeutic effects. smolecule.commdpi.com Certain peptides containing alanine have demonstrated the ability to inhibit the proliferation of cancer cells. smolecule.com For instance, a derivative of renieramycin T, 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT), has been shown to induce apoptosis in cancer stem cells and suppress tumor spheroid formation. nih.gov
Research has also focused on antimicrobial peptides that exhibit anticancer properties. mdpi.com The peptide (KLAKLAK)2, known for its antitumor activity, has been modified by substituting alanine with its unnatural analogue, β-alanine, leading to compounds with significant selective cytotoxicity against cancer cell lines. mdpi.comresearchgate.net These studies highlight the importance of this compound and related compounds in developing new strategies for cancer therapy.
Table 2: Cytotoxic Effects of OBA-RT on Human Lung Cancer Cells (A549)
| Treatment | IC50 (µM) | Effect on Tumor Spheroid Formation |
| OBA-RT | 7.30 ± 0.07 | Concentration-dependent reduction |
This table shows the half-maximal inhibitory concentration (IC50) of OBA-RT and its effect on the ability of A549 cells to form tumor spheroids, indicating its potential as an anticancer agent. nih.gov
Antimicrobial Agent Development
This compound is a key component in the development of novel antimicrobial agents. Peptides containing alanine residues have shown activity against various bacterial strains. smolecule.com The substitution of natural amino acids like alanine with unnatural ones, such as β-alanine, in antimicrobial peptides can lead to increased hydrolytic stability and enhanced antimicrobial activity. mdpi.commdpi.com
For example, studies on analogues of the antimicrobial peptide (KLAKLAK)2-NH2 have shown that introducing β-alanine can result in good antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis. mdpi.com Furthermore, derivatives of D-alanine have demonstrated promising activity by inhibiting bacterial cell wall synthesis. The development of new antimicrobial compounds is critical in the face of increasing antibiotic resistance. mdpi.com
Table 3: Antimicrobial Activity of a β-Ala Containing Peptide Analogue
| Test Microorganism | Inhibition Zone (mm) |
| Escherichia coli K12 407 | 16 |
| Bacillus subtilis 3562 | 15.83 |
This table displays the antimicrobial activity of a peptide containing β-alanine, demonstrating its effectiveness against both Gram-negative and Gram-positive bacteria. mdpi.com
Role in SAR (Structure-Activity Relationship) Studies
This compound plays a crucial role in Structure-Activity Relationship (SAR) studies, which are fundamental to drug discovery. kcl.ac.uk SAR studies involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. mdpi.comresearchgate.net The use of Boc-protected amino acids allows for precise modifications in peptide chains. plos.org
For instance, alanine scanning, where individual amino acids in a peptide are replaced by alanine, is a common technique to identify key residues responsible for a peptide's activity. mdpi.com Such studies have been conducted on various peptides, including glucagon-like peptide-1 (GLP-1) receptor agonists, to understand the contribution of each amino acid to the peptide's potency. mdpi.com The insights gained from SAR studies are essential for designing more potent and selective therapeutic agents. acs.org
Materials Science and Supramolecular Chemistry
Beyond its biological applications, this compound and related peptide building blocks are finding increasing use in materials science and supramolecular chemistry.
Construction of Peptide-Based Supramolecular Assemblies
Short peptides, including those synthesized using this compound, can self-assemble into well-ordered nanostructures such as nanotubes, nanospheres, and hydrogels. rsc.orgfrontiersin.org This self-assembly is driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions. acs.org The resulting supramolecular structures have potential applications in areas like drug delivery and tissue engineering. frontiersin.orgmdpi.com
The sequence and chemical modifications of the peptides, such as the presence of a Boc group, can significantly influence the morphology and properties of the resulting assemblies. rsc.org For example, the self-assembly of the dipeptide diphenylalanine (FF) can be modulated by N-terminal modifications, leading to different nanostructures. rsc.org The ability to control the self-assembly of peptides opens up possibilities for creating novel biomaterials with tailored functions. acs.org
Development of Peptide-Metal Complex Conjugates
The integration of metal complexes with peptides, facilitated by building blocks like this compound, has opened new avenues in medicinal chemistry and bioorganometallic research. These peptide-metal complex conjugates are designed to combine the unique properties of metals with the specific targeting and biological functions of peptides.
The synthesis of these conjugates often involves solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. chimia.ch The tert-butoxycarbonyl (Boc) protecting group on this compound is crucial in this process. It shields the amino group of alanine, preventing unwanted reactions while allowing for the sequential addition of other amino acids to build a peptide chain. nih.gov This protective strategy is compatible with various metal complexes, although care must be taken to ensure the stability of the organometallic moiety throughout the synthesis. chimia.ch
One of the significant challenges in this field is the stability of the metal complex during the acidic conditions typically used to remove the Boc group. chimia.ch Researchers have developed strategies to overcome this, such as using alternative linkers or milder cleavage conditions. For instance, the use of TFA with scavengers like phenol (B47542) has been shown to successfully deprotect the peptide without degrading sensitive metal complexes like ferrocene. chimia.ch
The resulting peptide-metal conjugates have diverse applications. For example, they are explored as therapeutic agents with antiproliferative and antibacterial activities. chimia.chresearchgate.net The peptide component can act as a carrier, delivering the cytotoxic metal complex to a specific biological target, thereby enhancing efficacy and reducing systemic toxicity. researchgate.netdiva-portal.org
Table 1: Examples of Metal-Peptide Conjugate Research
| Metal Complex | Peptide Moiety | Research Focus | Key Finding |
| Ferrocene | Various peptides | Development of turn-mimetics and antibacterial agents. chimia.ch | SPPS methods can be adapted for organometal-peptide synthesis. chimia.ch |
| Ruthenium(II) complexes | Polyarginine | Cellular imaging. dcu.ie | Peptide conjugation enables transmembrane transport of the metal complex. dcu.ie |
| Copper(II) and Nickel(II) | Glycyl-tyrosine | Anticancer activity. globalresearchonline.net | Metal-peptide complexes showed potent activity against HeLa cancer cells. globalresearchonline.net |
| Platinum(II) | Lysine-containing peptides | Solid-phase synthesis of dinuclear complexes. uni-regensburg.de | Solid-phase synthesis is a viable method for creating complex platinum-peptide conjugates. uni-regensburg.de |
Bioconjugation Strategies Utilizing this compound
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. thermofisher.com this compound plays a fundamental role as a building block in peptides that are subsequently used in various bioconjugation strategies. The primary amine of the deprotected alanine amide can serve as a nucleophilic handle for conjugation.
A common strategy involves targeting the primary amines present at the N-terminus of a peptide or on the side chain of lysine (B10760008) residues. thermofisher.com Reagents like N-hydroxysuccinimide (NHS) esters are frequently used to react with these amines under slightly alkaline conditions, forming stable amide bonds. thermofisher.com Peptides containing alanine, synthesized using this compound, can be readily conjugated using this method once the Boc group is removed.
The Boc protecting group is integral to many multi-step synthetic procedures that lead to bioconjugates. For example, in the synthesis of complex molecules like antibody-drug conjugates (ADCs), a peptide linker, often assembled using Boc-protected amino acids, connects the antibody to the cytotoxic drug. The stability of the Boc group under certain conditions and its clean removal under others is a key advantage. nih.gov
Furthermore, this compound can be incorporated into peptides designed for specific, site-selective bioconjugation reactions. While the N-terminal amine is a common target, more advanced "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer greater selectivity. ucl.ac.uk Peptides can be synthesized with non-canonical amino acids bearing azide (B81097) or alkyne groups, and this compound can be part of the peptide sequence that positions these reactive handles appropriately.
Another advanced strategy is the use of enzyme-catalyzed reactions for bioconjugation. For instance, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the reaction between protected amino acids and polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. expresspolymlett.com This "green chemistry" approach can be used to create peptide-polymer conjugates with improved pharmacokinetic properties. expresspolymlett.com While the study cited used Boc-β-Ala, the principle extends to other Boc-protected amino acids.
Table 2: Bioconjugation Reactions and Applications
| Reaction Type | Reactive Groups | Resulting Linkage | Application |
| Amine Acylation | Primary Amine (-NH2), NHS Ester | Amide Bond | Protein labeling, ADC synthesis. thermofisher.com |
| Thiol-Maleimide Addition | Thiol (-SH), Maleimide | Thioether Bond | Site-specific protein modification. rsc.org |
| Staudinger Ligation | Azide, Phosphine | Amide Bond | Bioorthogonal labeling in vivo. ucl.ac.uk |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Triazole Ring | Highly selective bioconjugation ("click chemistry"). ucl.ac.uk |
| Oxime/Hydrazone Formation | Aldehyde/Ketone, Aminooxy/Hydrazide | Oxime/Hydrazone Bond | Bioorthogonal labeling. ucl.ac.uk |
Future Directions and Challenges in Boc Ala Nh2 Research
Sustainable and Scalable Synthesis of Boc-Ala-NH2 and its Derivatives
A significant challenge in peptide synthesis is its environmental impact, often involving hazardous solvents and reagents. rsc.org Consequently, a major focus for the future is the development of green and scalable synthetic protocols for this compound and its derivatives.
Research is actively exploring alternatives to traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have toxicity concerns. rsc.org Propylene (B89431) carbonate has emerged as a promising green polar aprotic solvent, demonstrating comparable or better yields in both solution-phase and solid-phase peptide synthesis (SPPS) without causing epimerization. rsc.org Another significant advancement is the use of water as a solvent, which is environmentally benign. researchgate.net The Boc strategy is particularly suited for green chemistry as its deprotection step generates only gaseous by-products. researchgate.net To overcome the low solubility of Boc-protected amino acids in water, researchers have developed methods using water-dispersible nanoparticles of the reactants, often assisted by microwave irradiation to accelerate reactions. researchgate.netresearchgate.net
Table 1: Comparison of Traditional and Green Synthesis Approaches for Boc-Protected Peptides
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Propylene Carbonate, 2-Methyltetrahydrofuran (2-MeTHF) rsc.orgacs.org |
| Coupling Reagents | Benzotriazole-based (e.g., HBTU, HATU) acs.org | Carbodiimide (B86325)/Oxyma Pure, COMU acs.org |
| Deprotection | Strong acids (e.g., TFA) in organic solvents rsc.orgorganic-chemistry.org | Acidolysis in greener solvents; generation of only gaseous byproducts rsc.orgresearchgate.net |
| Methodology | Standard liquid-phase or solid-phase synthesis unife.it | Microwave-assisted synthesis, use of water-dispersible nanoparticles researchgate.netresearchgate.net |
| Environmental Impact | High generation of hazardous waste | Reduced waste, use of recyclable catalysts and benign solvents unibo.itunife.it |
Advanced Computational Modeling for Predicting Molecular Interactions
Computational modeling has become an indispensable tool for accelerating research and reducing the reliance on trial-and-error experimentation. In the context of this compound, advanced computational methods are being employed to predict how molecules containing this moiety will behave and interact at a molecular level.
Techniques such as molecular dynamics (MD) simulations and force-field calculations (e.g., MMFFs) allow researchers to model the conformation and binding properties of peptides. researchgate.net This is crucial for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but may have improved properties like stability. vulcanchem.com For instance, computational models can predict the binding affinity of a this compound-containing peptide to a specific protein target, guiding the synthesis of more potent and selective drug candidates. researchgate.netannualreviews.org These models can also help in understanding the basis of enantioselective recognition, where a receptor preferentially binds to one enantiomer of a chiral molecule over the other. researchgate.net In silico studies are also applied to predict the binding sites and orientation of peptides to potential anticancer targets. nih.gov
Table 2: Computational Methods in this compound Research
| Computational Method | Application | Research Finding/Goal |
|---|---|---|
| Force-Field Calculations (e.g., MMFFs) | Modeling macrocycle-amino acid binding | Predicts binding properties and selectivity for N-protected amino acids. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating peptide-receptor interactions | Elucidates the dynamic behavior and stability of peptide-protein complexes. uni-regensburg.de |
| In Silico Docking | Predicting binding modes | Identifies potential binding sites and orientations of peptides on target proteins, such as in cancer cells. nih.gov |
| Machine Learning Models | Designing and classifying peptides | Discriminates between antimicrobial and non-antimicrobial peptides to design new candidates with enhanced selectivity. annualreviews.org |
Exploration of Novel Biological Targets for this compound Containing Molecules
The versatility of this compound as a synthetic building block allows for its incorporation into peptides designed to interact with a wide range of biological targets. Research is expanding beyond conventional applications to explore novel therapeutic areas.
One promising area is cancer therapy. Researchers are investigating this compound derivatives for their potential to inhibit metabolic pathways in cancer cells. For example, a derivative, Boc-ala-D-Glu-NH2, was shown to inhibit glycolysis in glioblastoma cells, suggesting a new therapeutic strategy. vulcanchem.com Furthermore, peptides containing specific sequences like Arg-Gly-Asp (RGD) can be synthesized using Boc-protected amino acids to target integrin proteins that are overexpressed in tumors. nih.gov
The fight against antimicrobial resistance is another key front. This compound is used to create analogs of known antimicrobial peptides (AMPs). mdpi.com By replacing natural amino acids like Alanine (B10760859) with its beta-amino acid counterpart (β-Ala), researchers aim to enhance the peptide's stability and activity against resistant bacterial and fungal strains. mdpi.comacs.org Beyond direct antimicrobial action, these peptides are being explored for their ability to inhibit crucial bacterial enzymes, such as D-alanine:D-alanine ligase, which is involved in cell wall synthesis.
The compound and its derivatives also serve as valuable tools for basic biochemical research, enabling the study of protein-protein interactions and enzyme kinetics. vulcanchem.com
Integration with High-Throughput Screening Technologies
The discovery of new bioactive molecules is greatly accelerated by high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds. This compound is a crucial component in building the large chemical libraries needed for HTS campaigns.
Using solid-phase synthesis techniques, vast libraries of peptides can be generated where the sequence and composition are systematically varied. annualreviews.org this compound and other protected amino acids serve as the modular building blocks for these libraries. Techniques like SPOT synthesis, where small spots of different peptides are synthesized on a membrane, allow for the creation of diverse arrays that can be screened for binding to a specific target protein or for a particular biological activity. annualreviews.org
This combination of combinatorial chemistry and HTS has been particularly successful in the discovery of novel antimicrobial peptides. By screening libraries of peptides, researchers can identify sequences with high activity against specific pathogens like E. coli or S. aureus. annualreviews.org Computational design and machine learning models are increasingly used in conjunction with HTS to pre-select candidates and predict the properties of novel sequences, further streamlining the discovery process. annualreviews.org
Development of Smart Materials with this compound Derived Components
The field of materials science is increasingly looking towards biologically inspired components to create "smart" materials that can respond to environmental stimuli. This compound and its derivatives are being incorporated into polymers and other materials to impart novel functionalities.
Hydrogels are a major focus of this research. By incorporating this compound derivatives into polymer networks, scientists can create hydrogels with enhanced mechanical properties and biocompatibility, which are being investigated for drug delivery and tissue engineering. For example, injectable, self-healing hydrogels have been developed that are responsive to glucose levels, created by copolymerizing a Boc-protected monomer with a boronic acid-containing monomer. mit.edu
Researchers have also synthesized superabsorbent polymer organogels from Boc-amino acid derivatives that can absorb nonpolar organic solvents. researchgate.net Upon deprotection of the Boc group, these organogels can be converted into cationic polyelectrolyte hydrogels that are highly responsive to pH and ionic strength. researchgate.net
Furthermore, Boc-protected molecules are used in the synthesis of nanoparticles for drug delivery. cd-bioparticles.net For instance, periodic mesoporous organosilica nanoparticles (PMONPs) containing a Boc group have been designed to release CO2 upon cleavage, with potential applications as contrast agents in medical imaging. mdpi.com
Table 3: Properties of Hydrogels Incorporating Boc-D-Ala-NH2
| Hydrogel Composition | Mechanical Strength (MPa) | Biocompatibility Rating |
|---|---|---|
| PVA/Boc-D-Ala-NH2 | 1.5 | Excellent |
| Chitosan/Boc-D-Ala-NH2 | 1.0 | Good |
| Gelatin/Boc-D-Ala-NH2 | 0.8 | Very Good |
Data adapted from research on hydrogel development for drug delivery and tissue engineering.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Ala-NH2 in a laboratory setting?
- Methodological Answer : this compound is typically synthesized via carbodiimide-mediated coupling (e.g., using DCC or EDC) between Boc-protected alanine and an amine. The reaction requires anhydrous conditions, a coupling reagent (e.g., HOBt), and a solvent like DMF or DCM. Post-synthesis, the Boc group can be retained or removed using TFA, depending on the application. Characterization should include NMR (to confirm Boc protection at δ ~1.4 ppm for tert-butyl) and LC-MS for purity validation .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify the Boc group (tert-butyl signals) and amide bond formation (absence of free amine protons).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z 231.3).
- HPLC : Reverse-phase HPLC with UV detection (210–220 nm) to assess purity (>95%).
Cross-validation of data against literature values is critical, especially for distinguishing between this compound and potential side products like dipeptides .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require:
- Controlled Incubation : Expose this compound to buffers (pH 2–10) at 25°C, 37°C, and 60°C for 24–72 hours.
- Sampling Intervals : Analyze aliquots at defined timepoints via HPLC to quantify degradation products.
- Kinetic Modeling : Use first-order kinetics to calculate degradation rates () and half-lives (). Include triplicate runs to ensure statistical validity .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Optimization involves:
- Coupling Reagent Screening : Compare HATU, PyBOP, and DIC/HOBt for reaction yield and racemization.
- Solvent Selection : Test DCM vs. DMF for swelling resin and enhancing reagent diffusion.
- Kinetic Monitoring : Use FTIR to track Fmoc deprotection (disappearance of the piperidine peak at 1660 cm). Statistical tools like DOE (Design of Experiments) can identify synergistic effects between variables .
Q. What strategies are recommended for resolving contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodological Answer : Discrepancies may arise from solvent effects, conformational flexibility, or protonation states. Address these by:
- Solvent Correction : Re-run DFT calculations with explicit solvent models (e.g., COSMO).
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria.
- Cross-Technique Validation : Compare with X-ray crystallography (if crystalline) or IR spectroscopy for secondary structure insights .
Q. How should researchers design a study to investigate the role of this compound in modulating enzyme activity (e.g., proteases)?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics (, IC).
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Mutagenesis : Test enzyme mutants to identify critical residues for this compound interaction.
Ensure statistical rigor with at least three independent replicates and negative controls (e.g., Boc-protected non-alanine analogs) .
Q. What systematic approaches are used to address discrepancies in spectroscopic data (e.g., unexpected C NMR shifts)?
- Methodological Answer :
- Artifact Elimination : Confirm sample purity via HPLC and elemental analysis.
- Isotopic Labeling : Synthesize N-labeled this compound to resolve overlapping signals.
- Literature Benchmarking : Compare shifts with databases (e.g., Biological Magnetic Resonance Data Bank) and adjust for solvent-induced variations. Contradictions may indicate novel conformational states or impurities requiring further isolation .
Guidance for Data Presentation
- Tables/Figures : Include kinetic data (e.g., degradation rates) in tables with error margins (±SD). Use line graphs for stability profiles and bar charts for comparative coupling efficiencies.
- Reproducibility : Follow IUPAC guidelines for reporting experimental details (solvent ratios, reaction times, instrument parameters) .
- Ethical Data Use : Cite primary literature for known compounds; provide full synthetic and analytical protocols for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
